molecular formula C19H16FNO4 B2404500 Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923147-43-7

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2404500
CAS No.: 923147-43-7
M. Wt: 341.338
InChI Key: MFLNECVLQFYQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by three key substituents:

  • A 2-fluorobenzamido group at position 6 of the benzofuran core.
  • A methyl group at position 2.
  • An ethyl ester at position 2.

The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and ability to engage in π-π interactions with biological targets .

Properties

IUPAC Name

ethyl 6-[(2-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLNECVLQFYQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the benzofuran core and 2-fluorobenzoic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Core Key Substituents Bioactivity
Target Compound (CAS not provided) Benzofuran 6-FBamido, 3-Me, 2-EtO Not reported
EFB-1 (Free Radic. Biol. Med. 2011) Benzoate 2-FBamido, EtO Superoxide inhibition
Ethyl 6-bromo analog (308295-64-9) Benzofuran 6-Br, 2-Me, 5-propenoxy Not reported

Table 2: Physicochemical Properties

Property Target Compound EFB-1 Benzothiazole Analogs
Molecular Weight (g/mol) ~357.3 317.3 350–450
XLogP3 ~3.5 2.8 4.5–6.0
Hydrogen Bond Acceptors 5 5 4–6

Biological Activity

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antibacterial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps that typically include the formation of the benzofuran core followed by the introduction of the 2-fluorobenzamido group. The resulting structure is characterized by a benzofuran moiety that is substituted at the 6-position with an amide group, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, an essential enzyme in the viral replication cycle. The biological evaluation showed that derivatives with modifications at specific positions (such as C3) exhibited enhanced inhibitory activities against integrase, with IC50 values ranging from 8.68 to 15.70 μM for various derivatives .

The introduction of halogenated phenyl groups at strategic positions improved binding affinity and interaction with integrase, demonstrating a significant increase in antiviral potency compared to parent compounds. For instance, one derivative showed an IC50 value of 3.11 μM, indicating a substantial enhancement in activity through structural optimization .

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Metal Chelation : The compound's structure allows for chelation with metal ions essential for integrase function, enhancing binding affinity and inhibitory activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups facilitates π–π stacking interactions with viral DNA, further stabilizing the complex formed with integrase .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of benzofuran derivatives to enhance their biological activity:

  • Study on Derivatives : A study evaluated multiple derivatives of benzofuran-based compounds for their antiviral properties. Modifications at the C3 position significantly increased their efficacy against HIV-1 integrase.
    CompoundIC50 (μM)Notes
    Parent Compound15.70Baseline activity
    Derivative A (C3 substitution)10.06Enhanced binding
    Derivative B (C3 substitution)8.68Best performing derivative
  • Antibacterial Evaluation : Another study focused on a related compound targeting FtsZ in Streptococcus pneumoniae, demonstrating effective inhibition without affecting other bacterial species, highlighting the potential specificity of benzofuran derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.